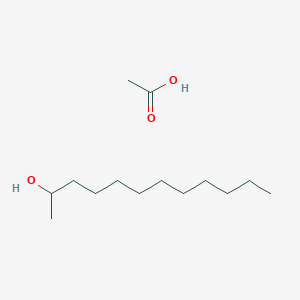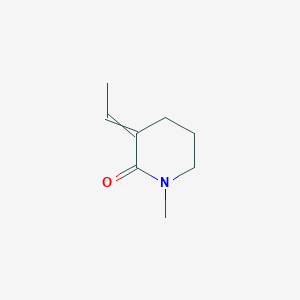
3-Ethylidene-1-methylpiperidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylidene-1-methylpiperidin-2-one is a chemical compound belonging to the piperidone family Piperidones are known for their versatile applications in organic synthesis and pharmaceutical research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylidene-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the alkylation of 1-methylpiperidin-2-one with an appropriate ethylidene precursor under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidone, followed by the addition of the ethylidene source .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods using palladium or other transition metals can be employed to facilitate the alkylation reaction. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production .
化学反应分析
Types of Reactions
3-Ethylidene-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the ethylidene group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted piperidones.
Substitution: Various substituted piperidones depending on the nucleophile used.
科学研究应用
3-Ethylidene-1-methylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethylidene-1-methylpiperidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .
相似化合物的比较
Similar Compounds
1-Methylpiperidin-2-one: Lacks the ethylidene group, making it less reactive in certain chemical reactions.
3-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethylidene group at the 3-position.
Piperidin-2-one: The parent compound without any substituents at the 1- or 3-positions.
Uniqueness
3-Ethylidene-1-methylpiperidin-2-one is unique due to the presence of both the ethylidene and methyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
50585-53-0 |
|---|---|
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
3-ethylidene-1-methylpiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-7-5-4-6-9(2)8(7)10/h3H,4-6H2,1-2H3 |
InChI 键 |
KBJWFFONEJBZJU-UHFFFAOYSA-N |
规范 SMILES |
CC=C1CCCN(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


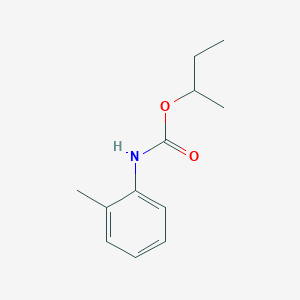
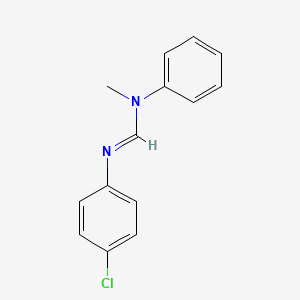
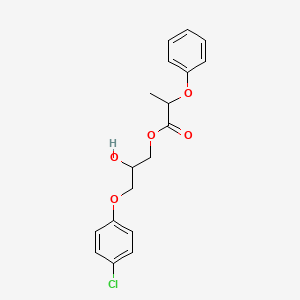
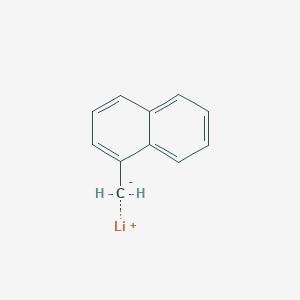
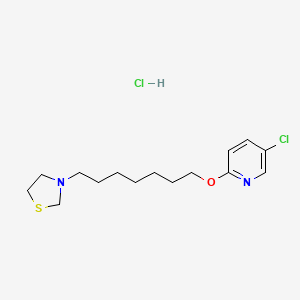
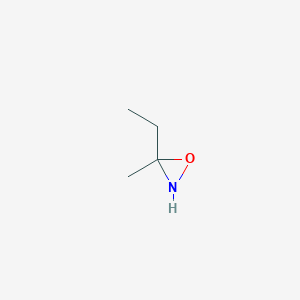

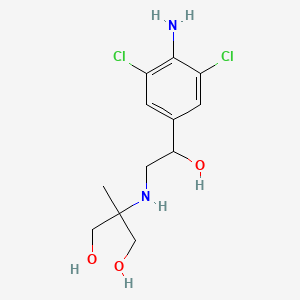
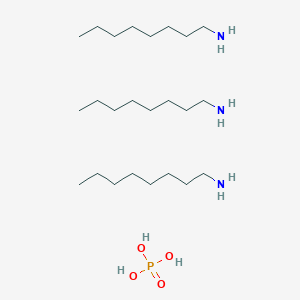
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
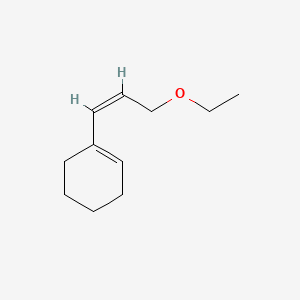
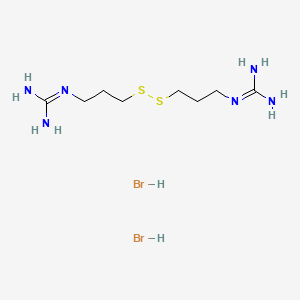
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
